molecular formula C15H13Cl2NOS B5692540 N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide

N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide

Cat. No.: B5692540
M. Wt: 326.2 g/mol
InChI Key: GCVJKNFFJQJJDC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide: is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of chlorophenyl groups and a sulfanyl linkage, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide typically involves the reaction of 4-chloroaniline with 2-chlorobenzyl chloride in the presence of a base to form the intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions may include:

    Temperature: Moderate temperatures (50-80°C)

    Solvent: Common solvents like ethanol or acetone

    Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include:

    Continuous flow reactors: for better control of reaction conditions

    Purification techniques: such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl groups can be reduced to phenyl groups.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Phenyl derivatives

    Substitution products: Various substituted acetamides

Scientific Research Applications

N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide: may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis

    Biology: Potential use in studying enzyme interactions

    Medicine: Possible pharmaceutical applications due to its structural similarity to known bioactive compounds

    Industry: Use in the production of specialty chemicals

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:

    Binding to enzymes: Inhibiting or activating enzymatic activity

    Interacting with receptors: Modulating receptor function

    Pathway involvement: Affecting signaling pathways related to its biological activity

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide: can be compared to other acetamides with similar structures, such as:

Uniqueness

  • The presence of both 4-chlorophenyl and 2-chlorophenyl groups, along with the sulfanyl linkage, may impart unique chemical reactivity and biological activity compared to other acetamides.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-12-5-7-13(8-6-12)18-15(19)10-20-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVJKNFFJQJJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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